molecular formula C12H13ClN2S B13611913 4-Chloro-2-isopropyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine

4-Chloro-2-isopropyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine

Cat. No.: B13611913
M. Wt: 252.76 g/mol
InChI Key: NSTDMBUBJUSKMM-UHFFFAOYSA-N
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Description

4-Chloro-2-isopropyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a chloro substituent, an isopropyl group, and a fused cyclopenta-thieno-pyrimidine ring system. It is primarily used in the synthesis of novel thienopyrimidine derivatives, which have shown potential antibacterial activity .

Preparation Methods

The synthesis of 4-Chloro-2-isopropyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine involves several steps. One common method includes the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, and alkylating agents. This reaction typically requires a catalyst such as sodium ethoxide or sodium methoxide and is carried out under controlled conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-Chloro-2-isopropyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

Scientific Research Applications

4-Chloro-2-isopropyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-isopropyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine and its derivatives involves interaction with bacterial enzymes and proteins, leading to inhibition of bacterial growth. The molecular targets and pathways involved include the inhibition of key enzymes required for bacterial cell wall synthesis and DNA replication .

Comparison with Similar Compounds

Similar compounds to 4-Chloro-2-isopropyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine include:

Properties

Molecular Formula

C12H13ClN2S

Molecular Weight

252.76 g/mol

IUPAC Name

12-chloro-10-propan-2-yl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene

InChI

InChI=1S/C12H13ClN2S/c1-6(2)11-14-10(13)9-7-4-3-5-8(7)16-12(9)15-11/h6H,3-5H2,1-2H3

InChI Key

NSTDMBUBJUSKMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(C3=C(S2)CCC3)C(=N1)Cl

Origin of Product

United States

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